Cas no 87723-99-7 (1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-)

1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)- structure
87723-99-7 structure
Product Name:1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-
CAS No:87723-99-7
MF:C17H14O5
MW:298.290065288544
MDL:MFCD34597151
CID:653038
PubChem ID:13263263
Update Time:2025-04-19

1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-
    • 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione
    • 1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione
    • DTXSID00532896
    • 87723-99-7
    • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propane-1,3-dione
    • CS-0457716
    • SY293248
    • MDL: MFCD34597151
    • Inchi: 1S/C17H14O5/c1-20-13-5-2-11(3-6-13)14(18)9-15(19)12-4-7-16-17(8-12)22-10-21-16/h2-8H,9-10H2,1H3
    • InChI Key: RLRPSGBCNOXRCF-UHFFFAOYSA-N
    • SMILES: O1COC2C=CC(C(CC(C3C=CC(=CC=3)OC)=O)=O)=CC1=2

Computed Properties

  • Exact Mass: 298.08412354g/mol
  • Monoisotopic Mass: 298.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 61.8Ų

1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)- Pricemore >>

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1,3-Propanedione, 1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)- Related Literature

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